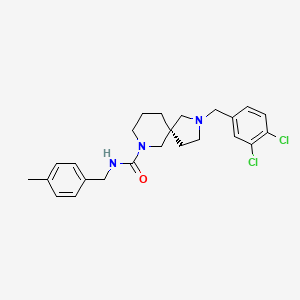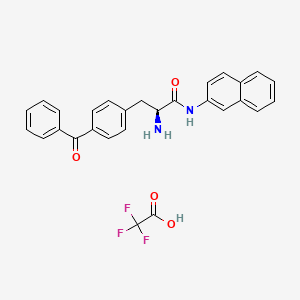
E3-Ligase-Ligand-Linker-Konjugate 12
Übersicht
Beschreibung
VH032-PEG3-N3 ist ein synthetisch hergestelltes E3-Ligase-Liganden-Linker-Konjugat, das den (S,R,S)-AHPC-basierten von-Hippel-Lindau-Liganden und einen 3-gliedrigen Polyethylenglykol-Linker integriert. Diese Verbindung wird in der Technologie der Proteolyse-Targeting-Chimären (PROTAC) eingesetzt, einem neuartigen Ansatz in der Medikamentenforschung und -entwicklung. VH032-PEG3-N3 ist ein Click-Chemie-Reagenz, das eine Azidgruppe enthält, die Kupfer-katalysierte Azid-Alkin-Cycloadditionsreaktionen eingehen kann .
Wissenschaftliche Forschungsanwendungen
VH032-PEG3-N3 wird in der wissenschaftlichen Forschung häufig eingesetzt, insbesondere bei der Entwicklung von PROTACs. Dies sind bifunktionale Moleküle, die so konzipiert sind, dass sie gleichzeitig an eine E3-Ligase und ein Zielprotein binden, was zur Ubiquitinierung des Zielproteins und anschließenden Abbau durch das Proteasom führt. Diese Technologie hat Anwendungen in:
Chemie: Wird bei der Synthese komplexer Moleküle und der Untersuchung von Protein-Liganden-Wechselwirkungen eingesetzt
Biologie: Wird bei der Untersuchung von Proteinabbauwegen und der Entwicklung neuer therapeutischer Strategien eingesetzt
Medizin: Wird bei der Medikamentenforschung und -entwicklung eingesetzt, insbesondere bei der gezielten Degradierung von krankheitsverursachenden Proteinen
Industrie: Wird bei der Herstellung von hochreinen Verbindungen für Forschung und Entwicklung eingesetzt
Wirkmechanismus
VH032-PEG3-N3 entfaltet seine Wirkung durch Bindung an die von-Hippel-Lindau-E3-Ligase, die Teil des Ubiquitin-Proteasom-Systems ist. Diese Bindung erleichtert die Rekrutierung von Zielproteinen zur Ubiquitinierung und anschließenden Degradation durch das Proteasom. Die Azidgruppe in VH032-PEG3-N3 ermöglicht es ihr, Click-Chemie-Reaktionen einzugehen, wodurch die Konjugation verschiedener Moleküle an den von-Hippel-Lindau-Liganden möglich wird .
Wirkmechanismus
Target of Action
E3 Ligase Ligand-Linker Conjugates 12 primarily targets E3 ubiquitin ligases . These are a large family of enzymes that play an essential role in catalyzing the ubiquitination process and transferring ubiquitin protein to attach the lysine site of targeted substrates . The compound can serve as a Cereblon ligand to recruit CRBN protein .
Mode of Action
E3 Ligase Ligand-Linker Conjugates 12 is a heterobifunctional compound comprised of a protein-targeting ligand, an appropriate linker, and a ligand binding to the E3 ligase of choice . It induces the formation of a ternary complex, leading to the E3 ligase-mediated ubiquitination of the targeted protein and its proteasomal degradation .
Biochemical Pathways
The compound is involved in the ubiquitin-proteasome system (UPS) , a cascade reaction and an important way for short-lived, misfolded, and damaged proteins degradation . The UPS can regulate degradation of over 80% proteins in cells and its dysregulation has been revealed in most hallmarks of cancer .
Pharmacokinetics
The efficacy and selectivity of molecules inducing protein degradation, like this compound, depend on their affinity to the target protein and the type of e3 ubiquitin ligase that is recruited to trigger proteasomal degradation .
Result of Action
The result of the compound’s action is the degradation of the targeted protein . This process is crucial in maintaining cellular homeostasis by degrading excessive or abnormal proteins in cells . It plays a vital role during posttranslational modification .
Action Environment
It’s known that the human genome encodes 600 e3 ligases that differ widely in their structures, catalytic mechanisms, modes of regulation, and physiological roles . Exploiting additional E3 ligases that are selectively expressed in specific tissues or cells, or regulated under certain conditions, can considerably broaden the applicability of molecular degraders as a therapeutic modality .
Biochemische Analyse
Biochemical Properties
E3 ligase Ligand-Linker Conjugates 12 play a crucial role in biochemical reactions by mediating the interaction between E3 ubiquitin ligases and target proteins. The conjugates typically consist of a ligand for the E3 ubiquitin ligase, such as von Hippel-Lindau (VHL) or Cereblon (CRBN), and a linker that connects the ligand to a target protein-binding moiety. These interactions lead to the ubiquitination of the target protein, marking it for degradation by the proteasome. E3 ligase Ligand-Linker Conjugates 12 have been shown to interact with various proteins, including BET proteins, estrogen receptors, and androgen receptors .
Cellular Effects
E3 ligase Ligand-Linker Conjugates 12 have significant effects on various types of cells and cellular processes. By promoting the degradation of specific target proteins, these conjugates can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the degradation of BET proteins by E3 ligase Ligand-Linker Conjugates 12 can lead to changes in gene expression patterns, affecting cell proliferation and apoptosis. Additionally, the degradation of estrogen and androgen receptors can impact hormone signaling pathways, influencing cell growth and differentiation .
Molecular Mechanism
The molecular mechanism of action of E3 ligase Ligand-Linker Conjugates 12 involves the recruitment of E3 ubiquitin ligases to target proteins, leading to their ubiquitination and degradation. The conjugates bind to the E3 ligase through their ligand moiety and to the target protein through their target-binding moiety. This brings the E3 ligase and the target protein into close proximity, facilitating the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the proteasome .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of E3 ligase Ligand-Linker Conjugates 12 can change over time due to factors such as stability and degradation. Studies have shown that these conjugates can remain stable and active for extended periods, allowing for sustained degradation of target proteins. The long-term effects on cellular function can vary depending on the specific target protein and the cellular context. In some cases, prolonged degradation of a target protein may lead to compensatory mechanisms or resistance .
Dosage Effects in Animal Models
The effects of E3 ligase Ligand-Linker Conjugates 12 can vary with different dosages in animal models. At lower doses, these conjugates may effectively degrade target proteins without causing significant toxicity. At higher doses, there may be threshold effects, leading to adverse effects such as off-target protein degradation or toxicity. It is essential to carefully optimize the dosage to achieve the desired therapeutic effects while minimizing potential side effects .
Metabolic Pathways
E3 ligase Ligand-Linker Conjugates 12 are involved in metabolic pathways related to protein degradation. These conjugates interact with enzymes and cofactors involved in the ubiquitin-proteasome system, including E2 ubiquitin-conjugating enzymes and E3 ubiquitin ligases. By promoting the degradation of specific target proteins, these conjugates can affect metabolic flux and metabolite levels, influencing cellular metabolism and homeostasis .
Transport and Distribution
E3 ligase Ligand-Linker Conjugates 12 are transported and distributed within cells and tissues through interactions with transporters and binding proteins. These conjugates can be taken up by cells through endocytosis or other transport mechanisms and can accumulate in specific cellular compartments. The distribution and localization of these conjugates can influence their activity and effectiveness in degrading target proteins .
Subcellular Localization
The subcellular localization of E3 ligase Ligand-Linker Conjugates 12 can affect their activity and function. These conjugates may contain targeting signals or post-translational modifications that direct them to specific compartments or organelles within the cell. For example, some conjugates may be directed to the nucleus to degrade nuclear proteins, while others may localize to the cytoplasm or other organelles. The specific localization can influence the efficiency and specificity of target protein degradation .
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von VH032-PEG3-N3 beinhaltet die Einarbeitung des (S,R,S)-AHPC-basierten von-Hippel-Lindau-Liganden und eines 3-gliedrigen Polyethylenglykol-Linkers. Die Verbindung enthält eine Azidgruppe, die es ihr ermöglicht, Kupfer-katalysierte Azid-Alkin-Cycloadditionsreaktionen mit Molekülen einzugehen, die Alkingruppen enthalten. Spannungsinduzierte Alkin-Azid-Cycloadditionsreaktionen können auch mit Molekülen stattfinden, die Dibenzocyclooctyn- oder Bicyclononyn-Gruppen enthalten .
Industrielle Produktionsverfahren
Die industrielle Produktion von VH032-PEG3-N3 umfasst die großtechnische Synthese nach denselben Prinzipien wie die Laborsynthese. Der Prozess umfasst die Herstellung des von-Hippel-Lindau-Liganden, des Polyethylenglykol-Linkers und der Azidgruppe, gefolgt von ihrer Konjugation unter kontrollierten Bedingungen, um eine hohe Reinheit und Ausbeute zu gewährleisten .
Analyse Chemischer Reaktionen
Reaktionstypen
VH032-PEG3-N3 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Kupfer-katalysierte Azid-Alkin-Cycloaddition (CuAAC): Diese Reaktion beinhaltet die Reaktion der Azidgruppe von VH032-PEG3-N3 mit Alkingruppen in Gegenwart von Kupferkatalysatoren
Spannungsinduzierte Alkin-Azid-Cycloaddition (SPAAC): Diese Reaktion findet mit Molekülen statt, die Dibenzocyclooctyn- oder Bicyclononyn-Gruppen enthalten
Häufige Reagenzien und Bedingungen
Kupfer-katalysierte Azid-Alkin-Cycloaddition: Erfordert Kupferkatalysatoren und Alkin-haltige Moleküle
Spannungsinduzierte Alkin-Azid-Cycloaddition: Erfordert Dibenzocyclooctyn- oder Bicyclononyn-haltige Moleküle
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind die Cycloadditionsprodukte, die in verschiedenen Anwendungen eingesetzt werden, einschließlich der Entwicklung von PROTACs .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
VH032: Ein von-Hippel-Lindau-Ligand, der in der PROTAC-Technologie eingesetzt wird.
VH298: Ein weiterer von-Hippel-Lindau-Ligand mit ähnlichen Anwendungen.
Einzigartigkeit
VH032-PEG3-N3 ist aufgrund der Integration eines 3-gliedrigen Polyethylenglykol-Linkers und einer Azidgruppe einzigartig, die vielseitige Click-Chemie-Reaktionen ermöglicht. Dies macht es äußerst nützlich bei der Entwicklung von PROTACs und anderen Anwendungen, die eine präzise molekulare Konjugation erfordern .
Eigenschaften
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H43N7O7S/c1-20-26(45-19-33-20)22-7-5-21(6-8-22)16-32-28(40)24-15-23(38)17-37(24)29(41)27(30(2,3)4)35-25(39)18-44-14-13-43-12-11-42-10-9-34-36-31/h5-8,19,23-24,27,38H,9-18H2,1-4H3,(H,32,40)(H,35,39)/t23-,24+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOMHQGOVGODTD-ONBPZOJHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCN=[N+]=[N-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCN=[N+]=[N-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H43N7O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
645.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(4-Methylbenzoylimino)benzothiazol-3-yl]butyric acid](/img/structure/B560509.png)


![5-(3-chlorophenyl)-3-[(1R)-1-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)oxy]ethyl]-1,2-oxazole;hydrochloride](/img/structure/B560512.png)








![(R)-1-((5-Chloropyridin-3-yl)methyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B560532.png)
